molecular formula C9H14N6 B13638741 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B13638741
M. Wt: 206.25 g/mol
InChI Key: KPGBLCPABSRHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Triazolopyrimidine Scaffolds in Medicinal Chemistry

Triazolopyrimidines are heterocyclic compounds characterized by a fused triazole and pyrimidine ring system. Their structural similarity to purine bases enables interactions with biological targets such as enzymes and receptors, making them valuable in designing therapeutic agents. The scaffold’s adaptability permits functionalization at multiple positions, allowing researchers to fine-tune pharmacokinetic and pharmacodynamic properties. For example, substitutions on the triazole or pyrimidine rings can enhance binding affinity or solubility, as demonstrated in derivatives targeting cancer, microbial infections, and neurodegenerative diseases.

The synthesis of triazolopyrimidines often involves cyclization reactions, such as [3 + 2] cycloadditions or condensations with 1,3-dicarbonyl compounds. Recent advances in aza-Wittig reactions have further streamlined the production of these molecules, enabling the creation of complex analogs with improved biological activity. Additionally, triazolopyrimidines serve as ligands for metal complexes, which exhibit enhanced therapeutic potential in anticancer and antimicrobial applications.

Significance of 3-Ethyl-N-isopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine in Contemporary Research

3-Ethyl-N-isopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine (molecular formula: C11H17N7) belongs to a subclass of triazolopyrimidines featuring alkylamine substitutions at the 7-position. Its structure includes an ethyl group at the 3-position and an isopropyl moiety on the exocyclic amine, which may influence its bioavailability and target selectivity. While direct studies on this compound are limited, structurally related analogs have shown promise in inhibiting enzymes such as lysine-specific demethylase 1 (LSD1), a target in oncology, and in antimicrobial applications.

The compound’s significance is further underscored by its inclusion in chemical databases such as PubChem, where derivatives with similar frameworks are cataloged for drug discovery pipelines. For instance, 3-ethyl-N-isobutyl analogs (e.g., PubChem CID 7584373) have been explored for their pharmacokinetic properties, suggesting potential pathways for optimizing the isopropyl variant.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

3-ethyl-N-propan-2-yltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C9H14N6/c1-4-15-9-7(13-14-15)8(10-5-11-9)12-6(2)3/h5-6H,4H2,1-3H3,(H,10,11,12)

InChI Key

KPGBLCPABSRHEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with 3-amino-1,2,3-triazole as the key nucleophilic heterocyclic amine. This is reacted with an appropriate ethyl-substituted β-keto ester or ethyl acetoacetate derivative to introduce the ethyl group at the 3-position of the triazolopyrimidine ring.

  • The condensation typically occurs in acetic acid or ethanol with sodium ethoxide as a base, facilitating the formation of an intermediate 7-hydroxy-triazolo[4,5-d]pyrimidine.

Cyclization and Chlorination

  • The intermediate 7-hydroxy compound is then chlorinated using phosphorus oxychloride (POCl3) to form the corresponding 7-chloro-triazolo[4,5-d]pyrimidine.
  • This chlorination activates the 7-position for subsequent nucleophilic substitution.

Amination with Isopropylamine

  • The 7-chloro derivative is reacted with isopropylamine in ethanol or a DMF-K2CO3 mixture to substitute the chlorine atom with the isopropylamino group, yielding the target compound 3-ethyl-N-isopropyl-3h-triazolo[4,5-d]pyrimidin-7-amine.

Reaction Conditions and Yields

Step Reagents/Conditions Product Intermediate Yield (%)
Condensation 3-amino-1,2,3-triazole + ethyl acetoacetate, AcOH, reflux 7-hydroxy triazolopyrimidine 70-85%
Chlorination POCl3, reflux 7-chloro triazolopyrimidine 75-90%
Amination Isopropylamine, EtOH or DMF-K2CO3, 50-80 °C 3-Ethyl-N-isopropyl triazolopyrimidine 65-80%

This sequence is consistent with protocols used for related triazolopyrimidine derivatives and is supported by analogous synthesis reported in the literature.

Alternative Synthetic Routes

Cyclization via Enaminone Intermediates

An alternative approach involves the synthesis of 3-substituted 5-amino-1H-triazole derivatives by reacting substituted amines with dimethyl cyanodithioimidocarbonate, followed by cyclization with enaminones derived from 3′,4′,5′-trimethoxyacetophenone and DMF-DMA. This method produces bicyclic triazolopyrimidines with various substitutions, demonstrating the flexibility of the triazolopyrimidine scaffold formation.

Multi-Component Reactions

Multi-component reactions involving 5-amino-1,2,4-triazole, acetoacetamides, and substituted benzaldehydes in DMF under reflux conditions have also been reported to yield triazolopyrimidine derivatives efficiently. This method allows for structural diversity and rapid generation of analogues, although it is more commonly applied totriazolo[1,5-a]pyrimidines.

Analytical Characterization and Purity Assessment

The synthesized compound is typically characterized by:

Summary Table of Key Synthetic Steps

Step No. Reaction Type Reagents/Conditions Intermediate/Product Notes
1 Condensation 3-amino-1,2,3-triazole + ethyl acetoacetate, AcOH, reflux 7-hydroxy triazolopyrimidine Formation of fused triazolopyrimidine ring
2 Chlorination POCl3, reflux 7-chloro triazolopyrimidine Activation for nucleophilic substitution
3 Nucleophilic substitution Isopropylamine, EtOH or DMF-K2CO3, 50-80 °C 3-Ethyl-N-isopropyl-3h-triazolo[4,5-d]pyrimidin-7-amine Final product with isopropylamino substitution

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Position 3 Substituent Position 7 Substituent Key Properties/Activities References
3-Ethyl-N-isopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl Isopropyl amine Moderate lipophilicity; potential kinase inhibition
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Cyclopropyl amine Higher molecular weight (MW = 365.5 g/mol); antibacterial activity
3-Benzyl-N-(furan-2-ylmethyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl Furan-2-ylmethyl Enhanced solubility (logP = 2.1); antiplatelet activity
3-Cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Cyclopropyl NH₂ Lower MW (176.18 g/mol); unmodified amine for reactivity
N-((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)-5-(ethylthio)-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine Ethyl Chiral cyclopropane-aryl High selectivity for antiplatelet targets (IC₅₀ = 0.8 nM)

Key Observations :

  • Biological Activity : The presence of a thioether group (e.g., propylthio in ) correlates with enhanced antibacterial activity, while chiral cyclopropane substituents () improve target selectivity.
  • Synthetic Accessibility: Ethyl/isopropyl derivatives are synthesized via nucleophilic substitution of chloro precursors with amines (e.g., isopropylamine in ethanol/TEA), yielding 70–80% purity . Benzyl analogs require additional steps for thioether installation .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Aqueous Solubility (mg/mL)
3-Ethyl-N-isopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine 207.25 Not reported 1.8 0.12
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine 365.5 138–140 3.2 0.03
3-Cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine 176.18 Not reported 1.1 0.25
N,N-Dimethyl-3H-triazolo[4,5-d]pyrimidin-7-amine 164.17 Not reported 0.9 0.45

Insights :

  • Lower molecular weight and polar substituents (e.g., NH₂ in ) improve solubility but may reduce membrane permeability.
  • The ethyl/isopropyl derivative’s logP (1.8) suggests favorable blood-brain barrier penetration compared to benzyl analogs .

Biological Activity

3-Ethyl-N-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899978-31-5) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy against various cancer cell lines, and its potential therapeutic applications.

  • Molecular Formula: C_10H_14N_6
  • Molecular Weight: 206.25 g/mol
  • IUPAC Name: 3-Ethyl-N-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Research indicates that compounds in the triazolopyrimidine family exhibit biological activity primarily through the inhibition of tubulin polymerization and modulation of various kinase pathways. Specifically, this compound has been shown to inhibit the mTOR and PI3K pathways, which are critical in regulating cell growth and proliferation .

Anticancer Properties

The compound has demonstrated notable antiproliferative effects against several cancer cell lines. For instance:

  • HeLa Cells: IC50 values ranging from 30 to 43 nM.
  • A549 Cells: IC50 values around 38 nM.
  • HT29 Cells: IC50 values approximately 30 nM.

These values suggest that this compound is significantly more potent than many existing chemotherapeutic agents .

In Vitro Studies

In vitro studies have shown that this compound induces G2/M phase cell cycle arrest and promotes apoptosis through intrinsic pathways. This was evidenced by mitochondrial depolarization and activation of caspase-9 .

In Vivo Studies

In vivo experiments using zebrafish models have further confirmed the anticancer efficacy of this compound. The presence of specific functional groups within its structure appears to enhance its bioactivity against cancer cells .

Comparative Efficacy Table

Compound NameCell LineIC50 (nM)Mechanism
This compoundHeLa30–43Tubulin polymerization inhibition
This compoundA54938mTOR/PI3K inhibition
CA-4 (reference)HeLa~0.45 µMTubulin polymerization inhibition

Case Studies

Recent studies have highlighted the effectiveness of triazolopyrimidine derivatives in treating various cancers. For example:

  • Study on Tubulin Polymerization Inhibitors : This study demonstrated that derivatives similar to 3-Ethyl-N-isopropyl triazolopyrimidines exhibited superior antiproliferative activity compared to traditional chemotherapeutics like CA-4 .
  • Zebrafish Model : In vivo studies using zebrafish have shown that these compounds can effectively inhibit tumor growth when administered at specific dosages .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Ethyl-N-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a related triazolopyrimidine derivative was synthesized by reacting a 5-(ethylthio)-3-ethyl-triazolopyrimidine precursor with an isopropylamine-containing cyclopropane derivative under reflux conditions in ethanol . Structural confirmation relies on a combination of techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., ethyl and isopropyl groups).
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S percentages within 0.2% of theoretical values) .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns.

Q. What are the primary analytical challenges in characterizing this compound, and how are they addressed?

  • Methodological Answer : Challenges include resolving overlapping signals in NMR due to the triazolopyrimidine core’s aromaticity and ensuring purity. Solutions include:

  • 2D NMR (e.g., COSY, HSQC) : Resolves complex coupling patterns .
  • HPLC with UV/Vis detection : Monitors purity (>95% by area normalization) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in substituent orientation .

Advanced Research Questions

Q. How do the ethyl and isopropyl substituents influence the compound’s binding affinity to biological targets like cannabinoid or adenosine receptors?

  • Methodological Answer : Substituent effects are studied via:

  • Structure-Activity Relationship (SAR) : Comparing analogs (e.g., ethyl vs. benzyl groups) in receptor-binding assays. For example, triazolopyrimidines with lipophilic substituents show enhanced affinity for Type-2 cannabinoid receptors .
  • Molecular Docking : Computational models predict interactions (e.g., ethyl groups occupying hydrophobic pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics .

Q. What experimental strategies resolve contradictions in biological activity data across triazolopyrimidine analogs?

  • Methodological Answer : Contradictions arise from variations in assay conditions or off-target effects. Mitigation includes:

  • Dose-Response Curves : Establishing EC50_{50}/IC50_{50} values across multiple concentrations .
  • Kinetic Studies : Differentiating reversible vs. irreversible binding (e.g., pre-incubation time courses).
  • Selectivity Profiling : Screening against related receptors (e.g., adenosine A2A_{2A} vs. A1_{1} subtypes) .

Q. How can crystallographic data improve the design of triazolopyrimidine-based inhibitors?

  • Methodological Answer : X-ray structures guide rational design by:

  • Identifying Key Interactions : Hydrogen bonds between the triazolopyrimidine core and receptor residues .
  • Solvent Mapping : Locating water molecules critical for binding .
  • SHELX Refinement : High-resolution data (≤1.0 Å) resolve conformational flexibility, enabling substituent optimization .

Critical Considerations

  • Avoid Commercial Sources : Reliable data prioritizes peer-reviewed studies over vendor catalogs (e.g., BenchChem excluded per guidelines).
  • Functional Group Impact : The isopropyl group enhances steric bulk, potentially reducing off-target interactions compared to smaller substituents .
  • Crystallography Limitations : SHELX struggles with low-resolution (<1.5 Å) or twinned data; complementary techniques (e.g., cryo-EM) may be required .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.